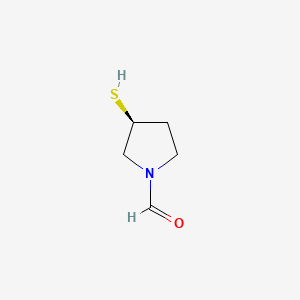
Belotecan-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Belotecan-d7 Hydrochloride is a deuterium-labeled derivative of Belotecan Hydrochloride, a semi-synthetic camptothecin analogue. It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. The compound works by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Belotecan-d7 Hydrochloride involves several steps:
Dissolution in Acid Solution: The initial compound is dissolved in an acid solution and stirred.
pH Adjustment: An inorganic alkali solution is added to adjust the pH to 8.
Extraction and Purification: The mixture is extracted using an organic solvent, and the organic phases are mixed and dried. The compound is then separated and purified using silica gel column chromatography.
Reaction with Pyridine p-Toluenesulfonate and o-Cresol: The purified compound is reacted with pyridine p-toluenesulfonate and o-cresol in toluene under nitrogen flow.
Final Purification: The final product is obtained by dissolving the compound in an acidic solution, followed by the addition of an ether reagent to precipitate the solid product.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and lower cost. The process involves large-scale reactions and purification techniques suitable for industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Belotecan-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Applications De Recherche Scientifique
Belotecan-d7 Hydrochloride has several scientific research applications:
Chemistry: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Belotecan Hydrochloride.
Biology: The compound is used in cell cycle and DNA damage studies due to its ability to inhibit topoisomerase I.
Medicine: It is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. .
Industry: The compound is used in the pharmaceutical industry for the development of new anticancer drugs.
Mécanisme D'action
Belotecan-d7 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for creating reversible single-strand breaks in DNA during replication and transcription. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of these breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .
Comparaison Avec Des Composés Similaires
Belotecan-d7 Hydrochloride is compared with other camptothecin analogues such as topotecan and irinotecan:
List of Similar Compounds
- Topotecan
- Irinotecan
- Lurtotecan
- Exatecan
This compound stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Propriétés
IUPAC Name |
(19S)-19-ethyl-10-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethyl]-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1/i2D3,3D3,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKBXKKZBKCHET-RJGVUDMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)




![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
